molecular formula C12H16O2 B085794 Dimethylbenzylcarbinyl acetate CAS No. 151-05-3

Dimethylbenzylcarbinyl acetate

Cat. No. B085794
CAS RN: 151-05-3
M. Wt: 192.25 g/mol
InChI Key: FLUWAIIVLCVEKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethylbenzylcarbinyl acetate and related compounds often involves cyclometalation reactions. A study by Davies et al. (2005) highlights the mechanism of cyclometalation by palladium acetate on dimethylbenzylamine, showcasing the electrophilic attack of palladium on an ortho arene C-H bond forming an agostic complex, which is a critical step before forming the cyclometalated product through intramolecular deprotonation by acetate (Davies, Donald, & Macgregor, 2005). Another relevant synthesis involves the reaction of fac-[ReX(CH3CN)2(CO)3] with N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazone under controlled conditions, leading to the formation of dimers exhibiting various coordination modes and chelate rings, as reported by Argibay-Otero et al. (2020) (Argibay-Otero, Graña, Carballo, & Vázquez-López, 2020).

Molecular Structure Analysis

The molecular structures of dimethylbenzylcarbinyl acetate and its derivatives have been elucidated through various analytical techniques. Ebersbach, Seichter, and Mazik (2022) discussed the crystal structures of related compounds, emphasizing the importance of substituents in determining molecular associations and network formations within crystals (Ebersbach, Seichter, & Mazik, 2022).

Chemical Reactions and Properties

Chemical reactions involving dimethylbenzylcarbinyl acetate encompass various cyclometalation and transmetalation processes. The role of acetate in cyclometalation reactions, as explored by Davies et al. (2003), demonstrates its significance beyond merely acting as a base, influencing the overall reaction pathway and product formation (Davies, Al-duaij, Fawcett, Giardiello, Hilton, & Russell, 2003).

Physical Properties Analysis

The physical properties of dimethylbenzylcarbinyl acetate, such as solubility, melting point, and boiling point, are crucial for its application in various fields. These properties are determined by the molecular structure and the presence of functional groups. Although specific studies on these properties were not highlighted in the current research findings, such properties typically influence the compound's behavior in synthesis and application contexts.

Chemical Properties Analysis

The chemical properties of dimethylbenzylcarbinyl acetate, including reactivity with other chemical agents and stability under different conditions, are of significant interest. The reaction of dimethylbenzylamine N-oxides with acetic anhydride, as part of the Polonovski reaction, illustrates the reactivity of similar compounds under specific conditions, offering insights into the potential chemical behavior of dimethylbenzylcarbinyl acetate derivatives (Jessop & Smith, 1976).

Scientific Research Applications

  • Cyclometalation Mechanisms : A study by Davies, Donald, and Macgregor (2005) in the Journal of the American Chemical Society investigates the cyclometalation mechanisms of dimethylbenzylamine by palladium acetate, which is relevant for understanding reactions involving Dimethylbenzylcarbinyl acetate (Davies, Donald, & Macgregor, 2005).

  • Tumor Promotion Studies : Research on skin tumor promotion in transgenic mice overexpressing the human ornithine decarboxylase gene, involving dimethylbenz[a]antracene, provides insights into the effects of chemicals similar to Dimethylbenzylcarbinyl acetate on tumor formation and progression (Halmekytö, Syrjänen, Jänne, & Alhonen, 1992).

  • Enzymatic Transesterification : The use of Dimethyl carbonate in the enzymatic transesterification of vegetable oils, relevant to the broader field of acyl transfer reactions where Dimethylbenzylcarbinyl acetate could be involved, is studied by Su, Zhang, Zhang, Gao, and Wei (2007) in the Biochemical Engineering Journal (Su, Zhang, Zhang, Gao, & Wei, 2007).

  • Cyclometallation Reactions : A joint computational and experimental study on the cyclometallation reactions of dimethylbenzylamine, related to Dimethylbenzylcarbinyl acetate, with various metal complexes is presented by Boutadla, Davies, Macgregor, and Poblador-Bahamonde (2009) in Dalton Transactions (Boutadla, Davies, Macgregor, & Poblador-Bahamonde, 2009).

  • Fragrance Material Review : A toxicologic and dermatologic review of 2,4-dimethylbenzyl acetate, a compound structurally similar to Dimethylbenzylcarbinyl acetate, as a fragrance ingredient is presented by McGinty, Letizia, and Api (2012) in Food and Chemical Toxicology (McGinty, Letizia, & Api, 2012).

Safety And Hazards

Dimethylbenzylcarbinyl acetate can cause skin irritation and is hazardous to the aquatic environment . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The current outlook of the Dimethylbenzylcarbinyl acetate market is positive and is expected to witness significant growth in the coming years. This is primarily attributed to the increasing demand for personal care and beauty products globally . The fragrance industry is constantly evolving, with new trends and innovative products continuously entering the market .

properties

IUPAC Name

(2-methyl-1-phenylpropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O2/c1-10(13)14-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUWAIIVLCVEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041877
Record name Dimethylbenzylcarbinyl acetate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid, White to colourless liquid or crystals at room temperature; Powerful floral, fruity aroma
Record name Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate
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Record name 2-Methyl-1-phenyl-2-propanyl acetate
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Record name alpha,alpha-Dimethylphenethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1644/
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Solubility

Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol)
Record name alpha,alpha-Dimethylphenethyl acetate
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Density

0.995-1.002
Record name alpha,alpha-Dimethylphenethyl acetate
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Product Name

Dimethylbenzylcarbinyl acetate

CAS RN

151-05-3
Record name Dimethylbenzylcarbinyl acetate
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Record name Dimethyl benzyl carbinyl acetate
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Record name Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-acetate
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Record name Dimethylbenzylcarbinyl acetate
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Record name α,α-dimethylphenethyl acetate
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Record name DIMETHYL BENZYL CARBINYL ACETATE
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Record name 2-Methyl-1-phenyl-2-propanyl acetate
Source Human Metabolome Database (HMDB)
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Melting Point

30 °C
Record name 2-Methyl-1-phenyl-2-propanyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
L Zhou, C Yu, B Cheng, H Wan, L Luo, H Pan… - Industrial Crops and …, 2020 - Elsevier
… There were 4 compounds found only in CSR: 3-thujene, g-terpinene, terpinolene and dimethylbenzylcarbinyl acetate. Only RC1 contained 1-octene, hex-2-enal, 3,7-dimethylocta-1,3,7-…
Number of citations: 36 www.sciencedirect.com
AP Worth, MTD Cronin - Alternatives to Laboratory Animals, 2001 - journals.sagepub.com
The acute dermal and ocular effects of chemicals are generally assessed by performing the Draize skin and eye tests, respectively. Because the animal data obtained in these tests are …
Number of citations: 19 journals.sagepub.com
C Pérès, E Corbi, N David, J Masson… - Flavour and …, 2023 - Wiley Online Library
This publication presents the collaborative work conducted in CEN/TC 347/WG4 ‘Fragrance and colophony’ working group to evaluate the robustness of a GC–MS analytical …
Number of citations: 0 onlinelibrary.wiley.com
G Pliego, JA Zazo, S Blasco, JA Casas… - Industrial & …, 2012 - ACS Publications
A coupled coagulation–adsorption and high-temperature Fenton oxidation treatment has been applied for the treatment of three different industrial wastewaters bearing high …
Number of citations: 83 pubs.acs.org
J Cheng, Q Liu, Y Zhang, Z Wang… - Journal of Food …, 2022 - Wiley Online Library
In order to improve the high‐value utilization of mango peel and the performance of the polyvinyl alcohol (PVA) films, mango peel extract (MPE) and PVA were blended to prepare …
Number of citations: 4 ifst.onlinelibrary.wiley.com
WS BRUD - K. TULEY DE SILVA, 1995 - unido.org
Art of perfumery is one of most fascinating but also very difficult professions. As it is well known, sense of smell is the most sensitive and selective of human senses. From the primitive …
Number of citations: 4 www.unido.org
S Kiyohara, D Tucker - Physiology & Behavior, 1978 - Elsevier
… :tmyl acelale only, but incidental observations made with aJlisole and dimethylbenzylcarbinyl acetate suggest that a similar time course would hold for the development of re…
Number of citations: 45 www.sciencedirect.com
JW Johnston - Olfaction and Taste II: Proceedings of the Second …, 2016 - books.google.com
… d: m dimethylbenzylcarbinyl acetate vs. Givaudan Corp. same as in d: 1; d, l-menthone … The values for Linalool and dimethylbenzylcarbinyl acetate will be obtained when the last three …
Number of citations: 3 books.google.com
F Stilo, E Gabetti, C Bicchi, A Carretta, D Peroni… - … of Chromatography A, 2020 - Elsevier
… value for R 2 of 0.9972 – mean 0.9964 (median – green line / mean – green mark) with a min of 0.9784 for damascenone delta and a max of 0.9995 for dimethylbenzylcarbinyl acetate (…
Number of citations: 15 www.sciencedirect.com
A Cabanes, FJ Valdés, A Fullana - Sustainable materials and technologies, 2020 - Elsevier
Plastic demand is continuously growing and, with it, the amount of plastic waste. The packaging industry is by far the largest source of single-use plastic products that, after use, end up …
Number of citations: 64 www.sciencedirect.com

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